molecular formula C16H20N4O7 B12734526 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate CAS No. 88350-79-2

3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate

Cat. No.: B12734526
CAS No.: 88350-79-2
M. Wt: 380.35 g/mol
InChI Key: ASJIKIYOLWGPAO-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido-pyrimidinone core structure, which is often associated with biological activity. The presence of a morpholine ring and hydroxypropyl group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrimidinone core, followed by the introduction of the hydroxypropyl group and morpholine ring. Common reagents used in these steps include pyridine derivatives, alkylating agents, and morpholine. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrido-pyrimidinone core or the morpholine ring.

    Substitution: The hydroxypropyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxypropyl)pyrido(2,3-d)pyrimidin-4(3H)-one
  • 3-(4-Morpholinyl)pyrido(2,3-d)pyrimidin-4(3H)-one
  • 2-Hydroxy-3-(4-morpholinyl)propyl derivatives

Uniqueness

What sets 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88350-79-2

Molecular Formula

C16H20N4O7

Molecular Weight

380.35 g/mol

IUPAC Name

3-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[2,3-d]pyrimidin-4-one;oxalic acid

InChI

InChI=1S/C14H18N4O3.C2H2O4/c19-11(8-17-4-6-21-7-5-17)9-18-10-16-13-12(14(18)20)2-1-3-15-13;3-1(4)2(5)6/h1-3,10-11,19H,4-9H2;(H,3,4)(H,5,6)

InChI Key

ASJIKIYOLWGPAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C=NC3=C(C2=O)C=CC=N3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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